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Compound of Interest

Compound Name: S-(1,2-Dicarboxyethyl)glutathione

Cat. No.: B075526

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and
applications of high-purity S-(1,2-Dicarboxyethyl)glutathione (DCE-GS). It includes detailed
application notes, experimental protocols, and quantitative data to support research and
development in areas such as inflammation, hepatology, and hematology.

Commercial Availability

High-purity S-(1,2-Dicarboxyethyl)glutathione (CAS No. 1115-52-2) is available from several
commercial suppliers catering to the research and pharmaceutical industries. When sourcing
this compound, it is recommended to request a certificate of analysis to ensure purity and
quality specifications are met.

Table 1: Commercial Suppliers of S-(1,2-Dicarboxyethyl)glutathione
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) ) Available
Supplier Product Name Purity . Notes
Quantities
States the
product is an
S-(1,2- intrinsic
Bethesda DICARBOXYET - tripeptide with
S Not specified 250 mg .
Scientific HYL)GLUTATHI anti-inflammatory
ONE and anti-
anaphylactic
effects.[1]
Marketed as a
eptide that
S'(1,2' p p .
MedChemExpres ) inhibits blood
Dicarboxyethyl)gl  =95.0% (HPLC) Custom )
S ) coagulation and
utathione
platelet
aggregation.[2]
Highlights its
anti-inflammatory
and anti-
S-(1,2- o anaphylactic
) ) - Milligrams to o
BOC Sciences Dicarboxyethyl)gl  Not specified . effects in vivo
ons
utathione and inhibition of
histamine
release in vitro.
[3]
Describes it as a
glutathione
S-(1,2- analogue that
CymitQuimica dicarboxyethyl)gl  97.4% Not specified can prevent
utathione acetaminophen-
induced
hepatotoxicity.[4]
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Notes its
presence in rat
S-(1,2- .
. . - . liver, heart, and
GlpBio Dicarboxyethyl)gl  Not specified Not specified ]
) lens and its
utathione ) ]
biological
activities.

Note: Sigma-Aldrich has discontinued the sale of this product.

Application Notes

S-(1,2-Dicarboxyethyl)glutathione is a naturally occurring tripeptide found in various
mammalian tissues, including the liver, heart, and lens.[1] Research has unveiled its potential
therapeutic applications stemming from its diverse physiological activities.

Anti-Inflammatory and Anti-Allergic Activities

DCE-GS has demonstrated notable anti-inflammatory and anti-anaphylactic effects. It has been
shown to inhibit experimental conjunctival edema in rats and suppress histamine release from
mast cells, a key event in allergic responses.[5]

Hepatoprotective Effects

A significant area of investigation is the protective role of DCE-GS and its esters against drug-
induced liver injury, particularly acetaminophen-induced hepatotoxicity. The proposed
mechanism involves the elevation of glutathione (GSH) levels within hepatocytes. The triester
of DCE-GS, being more lipophilic, can effectively penetrate hepatocytes, where it is hydrolyzed
to DCE-GS. The resulting DCE-GS then upregulates the activity of y-glutamylcysteine
synthetase (y-GCS), the rate-limiting enzyme in GSH biosynthesis, thereby replenishing
hepatic GSH stores and mitigating toxic damage.[6]

Inhibition of Platelet Aggregation

DCE-GS has been identified as an inhibitor of platelet aggregation. This effect is mediated, at
least in part, by its ability to increase cyclic AMP (cCAMP) levels within platelets through the
activation of adenylate cyclase. Elevated cAMP levels inhibit platelet activation and subsequent
aggregation.
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Quantitative Data Summary

The following tables summarize key quantitative data from published studies on S-(1,2-
Dicarboxyethyl)glutathione.

Table 2: In Vivo Anti-Inflammatory and Anti-Anaphylactic Activity of DCE-GS in Rats

Assay Treatment Dosage Effect Reference
Carrageenan-
Up to 30%
Induced Intravenous )
) ) 3 mg/kg prevention of [5]
Conjunctival DCE-GS ]
edema formation
Edema
Passive Up to 43%
Intravenous o
Cutaneous 30 mg/kg inhibition of color  [5]
_ DCE-GS N
Anaphylaxis deposition

Table 3: In Vitro Inhibition of Histamine Release by DCE-GS

Inhibition of
DCE-GS . .
Cell Type Inducer . Histamine Reference
Concentration
Release
Rat Mast Cells Compound 48/80 1 mmol/L Up to 96% [5]

Table 4: Hepatoprotective Effects of DCE-GS Triester in Rat Hepatocytes
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DCE-GS
Treatment .
Parameter . Triester Fold Increase Reference
Duration .
Concentration
Glutathione
24 hours 0.5 mM 2.1-fold [6]
(GSH) Level
y_
Glutamylcysteine
24 hours 1.0 mM 1.4-fold [6]

Synthetase (y-
GCS) Activity

Experimental Protocols

The following are detailed protocols for key experiments involving S-(1,2-
Dicarboxyethyl)glutathione, synthesized from available literature.

Protocol for HPLC Analysis of DCE-GS in Biological
Tissues

This protocol provides a general framework for the quantification of DCE-GS in tissue samples.
Optimization may be required based on the specific tissue matrix and available equipment.

Objective: To quantify the concentration of S-(1,2-Dicarboxyethyl)glutathione in tissue
samples.

Materials:

o Tissue of interest (e.g., liver, heart, lens)

S-(1,2-Dicarboxyethyl)glutathione standard

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid or perchloric acid)

HPLC system with a C18 reversed-phase column
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e Fluorescence or UV detector

+ Mobile phase (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate or
phosphate buffer, pH adjusted)

» Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde (OPA))
Procedure:
e Sample Preparation:
1. Excise and weigh the tissue sample quickly and keep it on ice.
2. Homogenize the tissue in 3-5 volumes of ice-cold homogenization buffer.
3. Add an equal volume of a deproteinizing agent to the homogenate.
4. Vortex the mixture and incubate on ice for 15 minutes.
5. Centrifuge at 10,000 x g for 15 minutes at 4°C.
6. Collect the supernatant for analysis.
» Derivatization (for fluorescence detection):

o This step is often automated in modern HPLC systems. A common method involves
mixing the sample with OPA in the presence of a thiol-containing reagent (like 2-
mercaptoethanol) for a short period before injection.

o HPLC Analysis:

[e]

Equilibrate the C18 column with the initial mobile phase conditions.

[e]

Inject a known volume of the prepared sample or standard.

o

Run a suitable gradient program to separate DCE-GS from other components. A typical
gradient might start with a low percentage of organic solvent (e.g., acetonitrile) and ramp
up to elute more hydrophobic compounds.
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o Detect the analyte using either UV absorbance (around 210-220 nm) or fluorescence
detection (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).[7][8]

e Quantification:
o Generate a standard curve using known concentrations of the DCE-GS standard.

o Determine the concentration of DCE-GS in the samples by comparing their peak areas to
the standard curve.

Protocol for Carrageenan-Induced Conjunctival Edema
in Rats

Objective: To evaluate the anti-inflammatory effect of DCE-GS on carrageenan-induced
conjunctival edema.

Materials:

o Male Sprague-Dawley rats (200-250 g)

S-(1,2-Dicarboxyethyl)glutathione

Carrageenan solution (e.g., 1% in sterile saline)

Vehicle (e.g., sterile saline)

Anesthetic (for humane euthanasia)

Evans blue dye (optional, for quantifying edema)

Procedure:

¢ Acclimatize animals for at least one week before the experiment.

» Divide the rats into treatment groups (e.g., vehicle control, DCE-GS treated).

e Administer DCE-GS (e.g., 3 mg/kg) or vehicle intravenously.[5]
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o After a set pre-treatment time (e.g., 30 minutes), induce edema by injecting a small volume
(e.g., 50 pL) of carrageenan solution into the conjunctival sac of one eye. The contralateral
eye can receive a saline injection as a control.

o At the peak of the inflammatory response (typically 3-5 hours post-carrageenan), assess the
edema.[9] This can be done by visual scoring or by a more quantitative method.

o For quantitative assessment, an intravenous injection of Evans blue dye can be administered
30 minutes before the end of the experiment. After euthanasia, the conjunctiva can be
dissected, and the extravasated dye extracted and quantified spectrophotometrically.

o Calculate the percentage inhibition of edema in the DCE-GS treated group compared to the
vehicle control group.

Protocol for Histamine Release Assay from Rat Mast
Cells

Objective: To determine the inhibitory effect of DCE-GS on compound 48/80-induced histamine
release from mast cells.

Materials:

Rat peritoneal mast cells (can be isolated from peritoneal lavage)
e S-(1,2-Dicarboxyethyl)glutathione

o Compound 48/80 (a potent mast cell degranulator)

o Buffer (e.g., Tyrode's buffer)

» Histamine assay kit (e.g., ELISA or fluorometric assay)

o Cell lysis buffer (for determining total histamine content)
Procedure:

« |solate rat peritoneal mast cells and resuspend them in buffer at a suitable concentration.
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Pre-incubate the mast cells with various concentrations of DCE-GS (e.g., up to 1 mmol/L) or
vehicle for a specified time (e.g., 15 minutes) at 37°C.[5]

Induce histamine release by adding compound 48/80 (e.g., 10 ug/mL) and incubate for a
further period (e.g., 30 minutes) at 37°C.[10]

Centrifuge the cell suspension to pellet the cells.
Collect the supernatant to measure the released histamine.
To determine the total histamine content, lyse a separate aliquot of cells.

Measure the histamine concentration in the supernatants and the cell lysate using a
commercial histamine assay Kkit.

Calculate the percentage of histamine release for each condition and determine the
inhibitory effect of DCE-GS.

Protocol for Acetaminophen-Induced Hepatotoxicity in
Rats

Objective: To evaluate the protective effect of DCE-GS or its esters against acetaminophen-

induced liver injury.

Materials:

Male Wistar rats (200-250 g)

S-(1,2-Dicarboxyethyl)glutathione or its ester derivative

Acetaminophen (APAP)

Vehicle (e.g., corn oil or saline)

Blood collection supplies

Liver tissue collection supplies
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Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase
(AST)

Reagents for measuring hepatic glutathione (GSH) levels

Procedure:

Fast the rats overnight before the experiment.

Administer DCE-GS or its ester (or vehicle) to the respective groups. The route of
administration (e.g., oral, intraperitoneal) and dosage will depend on the specific compound
and study design.

After a pre-treatment period (e.g., 1 hour), administer a toxic dose of acetaminophen (e.g.,
500-1000 mg/kg, intraperitoneally).[1]

At a predetermined time point after APAP administration (e.g., 24 hours), collect blood
samples via cardiac puncture under anesthesia.

Euthanize the animals and collect liver tissue.

Measure serum ALT and AST levels as indicators of liver damage.

Homogenize a portion of the liver tissue to measure hepatic GSH levels.

A portion of the liver can also be fixed in formalin for histopathological examination.

Compare the biochemical and histological parameters between the different treatment
groups to assess the hepatoprotective effect of the DCE-GS compound.

Visualizations

Proposed Mechanism of Hepatoprotection by DCE-GS
Triester
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Click to download full resolution via product page

Caption: Mechanism of DCE-GS triester in preventing acetaminophen-induced hepatotoxicity.

Experimental Workflow for Evaluating Hepatoprotective
Effects
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Caption: Workflow for in vivo assessment of DCE-GS ester hepatoprotective activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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